molecular formula C14H13N3 B078189 1,5-Diphenyl-4,5-dihydrotriazole CAS No. 10445-22-4

1,5-Diphenyl-4,5-dihydrotriazole

Cat. No. B078189
CAS RN: 10445-22-4
M. Wt: 223.27 g/mol
InChI Key: TVXXZJVKGCPEGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-Diphenyl-4,5-dihydrotriazole and similar compounds often involves reactions such as cyclocondensation . For instance, an efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The molecular structure of 1,5-Diphenyl-4,5-dihydrotriazole consists of 14 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms. The molecular weight is 223.27 g/mol.

Scientific Research Applications

  • Synthesis and Mechanistic Studies : 1,3-Dipolar cycloaddition for synthesizing triazoles, including 5-amino-1,2,4-triazoles, has been explored, although diphenyl carbodiimide (related to 1,5-Diphenyl-4,5-dihydrotriazole) is an exception in these reactions (Yen, Kung, & Wong, 2016).

  • Corrosion Inhibition : Derivatives of triazole, including those similar to 1,5-Diphenyl-4,5-dihydrotriazole, have been used as corrosion inhibitors in steel, with effectiveness depending on the type of substituents present in the molecule (Bentiss et al., 2007).

  • Molecular Structure Analysis : The structure of diphenyltriazoles, potential monomers for conductive polymers, has been determined using X-ray structure determination (Carlsen et al., 1990).

  • Medicinal Chemistry : In the context of nonprostanoid prostacyclin mimetics, 4,5-Diphenyl-2-oxazoles (related to 1,5-Diphenyl-4,5-dihydrotriazole) have been studied for their ability to inhibit ADP-induced aggregation of human platelets (Meanwell et al., 1992).

  • Coordination Chemistry : A study on 1,5-diphenyl-1,2,3-triazole demonstrated its versatility in coordination chemistry as a bridging and terminal ligand in various metal complexes (Suntrup, Kleoff, & Sarkar, 2018).

  • Polymer Science : Fluorescent conjugated polytriazoles, containing moieties related to 1,5-Diphenyl-4,5-dihydrotriazole, have been synthesized for potential use as fluorescence sensors for Ag+ detection (Cao et al., 2015).

  • Antinociceptive and Antimicrobial Agents : Microwave-assisted synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole compounds showed antinociceptive and antimicrobial activities (Khanage et al., 2014).

Safety And Hazards

1,5-Diphenyl-4,5-dihydrotriazole is harmful if swallowed . After handling, it is recommended to wash skin thoroughly. If swallowed, it is advised to call a poison center or doctor .

properties

IUPAC Name

1,5-diphenyl-4,5-dihydrotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXXZJVKGCPEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908979
Record name 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diphenyl-4,5-dihydrotriazole

CAS RN

10445-22-4
Record name delta(sup 2)-1,2,3-Triazoline, 1,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010445224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Diphenyl-4,5-dihydrotriazole
Reactant of Route 2
1,5-Diphenyl-4,5-dihydrotriazole
Reactant of Route 3
1,5-Diphenyl-4,5-dihydrotriazole
Reactant of Route 4
1,5-Diphenyl-4,5-dihydrotriazole
Reactant of Route 5
1,5-Diphenyl-4,5-dihydrotriazole
Reactant of Route 6
1,5-Diphenyl-4,5-dihydrotriazole

Citations

For This Compound
1
Citations
W Lwowski, TW Mattingly Jr - Journal of the American Chemical …, 1965 - ACS Publications
The photolytic and thermal decomposition of ethyl azidoformate in cyclohexene and cyclohexane has been studied. Carbethoxy nitrene, N-COOEt, seems to be the reactive intermediate…
Number of citations: 239 pubs.acs.org

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